molecular formula C14H23N3O4S B2921094 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309711-18-8

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2921094
CAS No.: 2309711-18-8
M. Wt: 329.42
InChI Key: ZFRNASZLPBTNOK-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2309711-18-8) is a heterocyclic compound of interest in medicinal chemistry and chemical research . With a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol, this molecule features a 1,4-diazepane core, known for its conformational flexibility, substituted with a sulfonyl-linked 3,5-dimethylisoxazole group and a polar tetrahydrofuran (oxolane) moiety . The 3,5-dimethylisoxazole-sulfonyl group is a notable scaffold found in various pharmacologically active compounds, such as COX-2 inhibitors, suggesting its potential as a key building block in drug discovery efforts . The inclusion of the oxolane group may enhance the compound's solubility and bioavailability, making it a valuable intermediate for the synthesis of more complex molecules . This compound is supplied as a high-quality reference material for research applications exclusively. It is strictly for in vitro research use and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-11-14(12(2)21-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-20-10-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNASZLPBTNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 1,4-Diazepane Oxolane-3-yl, sulfonyl-oxazole ~327.8* Not reported
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane HCl () 1,4-Diazepane Sulfonyl-oxazole (no oxolane) 295.79 Not reported
4-[(3,5-Dimethyloxazol-4-yl)sulfonyl]cytisine () Cytisine (tricyclic alkaloid) Sulfonyl-oxazole Not reported Thrombomodulatory activity
Benzo[b][1,4]diazepine derivatives () Benzodiazepine Coumarin, tetrazole Not reported Not reported

*Estimated based on ’s analog (295.79) plus oxolane-3-yl (~32 g/mol).

Key Observations:

Core Structure Flexibility : The target compound’s diazepane core allows greater conformational adaptability compared to rigid tricyclic cytisine () or planar benzodiazepines (). This flexibility may influence binding to biological targets.

Oxolane vs.

Sulfonyl-Oxazole Group : Shared with and , this group is associated with enzyme inhibition (e.g., COX-2, carbonic anhydrase) , though biological data for the target compound remain unexplored.

Analytical Characterization

All compounds were characterized using:

  • NMR Spectroscopy : 1H and 13C NMR confirmed connectivity, while 2D techniques (COSY, HMQC, HMBC) resolved spin-spin coupling and spatial relationships .
  • X-ray Crystallography : ’s cytisine derivative and the target compound (by inference) used SHELX-based refinement () for precise spatial structure determination .

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S. It contains a 1,4-diazepane ring, an oxazole moiety, and a sulfonyl group which are critical for its biological activity. The presence of the 3,5-dimethyl substitution on the oxazole ring enhances electron density, potentially influencing its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of a sulfonyl chloride derivative with an appropriate amine or diazepane precursor. Specific methodologies may vary but often include the use of organic solvents such as acetonitrile and bases like pyridine to facilitate the reaction.

Biological Activity

Research indicates that compounds containing the 3,5-dimethylisoxazole structure exhibit a wide range of biological activities. The following sections detail specific activities observed in studies involving related compounds.

Antimicrobial Activity

Studies have shown that derivatives of 3,5-dimethylisoxazole possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains.

CompoundActivityReference
Compound ABactericidal against E. coli
Compound BAntifungal against Candida spp.

Hemorheological Activity

One notable study highlighted the hemorheological effects of related isoxazole derivatives. The compound's ability to improve blood flow parameters suggests potential applications in treating conditions like peripheral vascular diseases. The activity was comparable to pentoxifylline, a known angioprotector.

Neuropharmacological Effects

Other derivatives have been evaluated for neuropharmacological effects. Preliminary findings indicate that modifications to the diazepane structure can enhance anxiolytic or sedative properties.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds structurally related to This compound :

  • Case Study 1: A derivative showed significant anti-inflammatory activity in animal models when tested against induced paw edema.
  • Case Study 2: Another study reported neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases.

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